molecular formula C26H21N B14593236 2-[2-[4-[2-(4-Methylphenyl)ethenyl]phenyl]ethenyl]quinoline CAS No. 61457-88-3

2-[2-[4-[2-(4-Methylphenyl)ethenyl]phenyl]ethenyl]quinoline

Cat. No.: B14593236
CAS No.: 61457-88-3
M. Wt: 347.4 g/mol
InChI Key: HSUQZOFKLUFIIH-UHFFFAOYSA-N
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Description

2-[2-[4-[2-(4-Methylphenyl)ethenyl]phenyl]ethenyl]quinoline is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system substituted with two styryl groups, which are further substituted with a methyl group on the phenyl ring. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[4-[2-(4-Methylphenyl)ethenyl]phenyl]ethenyl]quinoline typically involves the following steps:

    Synthesis of 4-(4-Methylphenyl)ethenylbenzaldehyde: This intermediate can be prepared by the reaction of 4-methylbenzaldehyde with styrene in the presence of a base such as potassium hydroxide.

    Condensation Reaction: The intermediate 4-(4-Methylphenyl)ethenylbenzaldehyde is then subjected to a condensation reaction with 2-aminobenzaldehyde in the presence of a catalyst such as piperidine to form the desired quinoline derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-[4-[2-(4-Methylphenyl)ethenyl]phenyl]ethenyl]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents under controlled temperature and solvent conditions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Halogenated, nitrated, and sulfonated quinoline derivatives.

Scientific Research Applications

2-[2-[4-[2-(4-Methylphenyl)ethenyl]phenyl]ethenyl]quinoline has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as an anticancer, antimicrobial, and antiviral agent. Quinoline derivatives are known to interact with various biological targets, making them valuable in drug discovery.

    Material Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its conjugated system and photophysical properties.

    Chemical Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-[2-[4-[2-(4-Methylphenyl)ethenyl]phenyl]ethenyl]quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, leading to the disruption of metabolic pathways. In the case of antimicrobial activity, it can interfere with the synthesis of nucleic acids and proteins in microorganisms.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(4-Methoxyphenyl)ethenyl]benzothiazole: This compound has a similar structure but contains a benzothiazole ring instead of a quinoline ring.

    2-[2-(4-Chlorophenyl)ethenyl]quinoline: This compound has a similar structure but contains a chlorine substituent on the phenyl ring.

Uniqueness

2-[2-[4-[2-(4-Methylphenyl)ethenyl]phenyl]ethenyl]quinoline is unique due to the presence of the methyl group on the phenyl ring, which can influence its biological activity and chemical reactivity

Properties

CAS No.

61457-88-3

Molecular Formula

C26H21N

Molecular Weight

347.4 g/mol

IUPAC Name

2-[2-[4-[2-(4-methylphenyl)ethenyl]phenyl]ethenyl]quinoline

InChI

InChI=1S/C26H21N/c1-20-6-8-21(9-7-20)10-11-22-12-14-23(15-13-22)16-18-25-19-17-24-4-2-3-5-26(24)27-25/h2-19H,1H3

InChI Key

HSUQZOFKLUFIIH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=CC3=NC4=CC=CC=C4C=C3

Origin of Product

United States

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